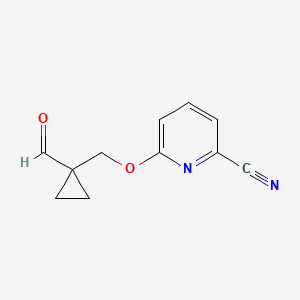![molecular formula C10H12Cl2FN3 B1480628 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride CAS No. 2098018-79-0](/img/structure/B1480628.png)
2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride
Übersicht
Beschreibung
“2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride” is a chemical compound that falls under the category of imidazole derivatives . Imidazole derivatives have a unique place in the field of medicinal chemistry and are a part of several natural compounds like histamine, biotin, alkaloids, and nucleic acids . They are considered a rich source of chemical diversity .
Molecular Structure Analysis
The InChI code for “2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride” is1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
The compound’s structural similarity to known imidazole-based bioactive molecules suggests potential antimicrobial properties. Imidazole derivatives are known for their antibacterial and antifungal activities, which make them valuable in the development of new therapeutic agents . The fluorine atom present in the compound could enhance its ability to penetrate bacterial cell walls, increasing its efficacy as an antimicrobial agent.
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic synthesis, this compound could serve as a precursor for the synthesis of more complex heterocyclic structures. Its azetidine and imidazole rings are common motifs in pharmaceuticals, and their modification through various chemical reactions can lead to the discovery of novel drugs with diverse biological activities .
Material Science: Fluorinated Materials
The presence of a fluorine atom in the compound’s structure makes it a candidate for the development of fluorinated materials. These materials often exhibit unique properties such as high thermal stability and resistance to solvents and acids, making them suitable for specialized applications in coatings and advanced polymers .
Biological Research: Molecular Probes
Due to its distinctive structure, the compound could be used as a molecular probe in biological systems. Fluorinated compounds are often used in 19F NMR spectroscopy as probes due to their high sensitivity and the unique magnetic properties of fluorine .
Environmental Science: Pollutant Degradation
Research into the environmental applications of such compounds could explore their potential use in the degradation of pollutants. The reactivity of the imidazole ring, in particular, might be harnessed to break down harmful organic compounds in water or soil, aiding in environmental remediation efforts .
Pharmaceutical Development: Drug Design
The compound’s structure holds potential for the design of new pharmaceuticals. Its imidazole ring is a core structure in many drugs, and the addition of the azetidine ring could confer novel pharmacokinetic properties. This could lead to the development of drugs with improved efficacy and reduced side effects .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound could be used to study the behavior of fluorinated compounds in various chromatographic techniques. Understanding its interactions with different stationary phases could improve the separation processes for complex mixtures containing fluorinated components .
Chemical Synthesis: Building Blocks
The compound can act as a versatile building block in chemical synthesis. Its reactive sites, including the imidazole and azetidine rings, allow for a variety of chemical transformations, enabling the creation of a wide array of derivatives with potential applications in different fields of chemistry and biology .
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-6-fluoro-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.2ClH/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6;;/h1-3,6,12H,4-5H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBNSGTOSRNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)



